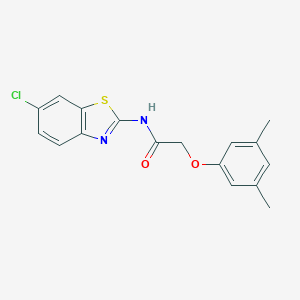![molecular formula C25H23N5OS B399756 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B399756.png)
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a synthetic compound that has garnered attention in the scientific community for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiadiazole ring and a beta-carboline moiety, making it a subject of interest for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the beta-carboline core. The reaction conditions often include the use of specific reagents such as tert-butylphenyl derivatives, thiadiazole precursors, and carboline intermediates. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of proteins such as heat shock protein 90 (Hsp90) and enzymes like cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. The compound induces cell cycle arrest and apoptosis in cancer cells and reduces the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea
- 4,4’-Di-tert-butylbiphenyl
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide .
Uniqueness
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide stands out due to its unique combination of a thiadiazole ring and a beta-carboline moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H23N5OS |
|---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C25H23N5OS/c1-14-21-18(17-7-5-6-8-19(17)27-21)13-20(26-14)22(31)28-24-30-29-23(32-24)15-9-11-16(12-10-15)25(2,3)4/h5-13,27H,1-4H3,(H,28,30,31) |
InChI Key |
RUIAMJIUZFWBSG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2 |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B399675.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B399677.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B399678.png)
![4-fluoro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B399681.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-2,5-dichlorobenzamide](/img/structure/B399682.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-naphthamide](/img/structure/B399685.png)
![1-(4-Methoxybenzyl)-3-{4-[1-(4-methoxybenzyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B399686.png)
![N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide](/img/structure/B399687.png)


![3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399692.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-4-methylbenzamide](/img/structure/B399694.png)
![N-(2,3-dichlorobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399696.png)
